Lipophilicity: A >1 LogP Unit Difference Drives Measurably Different HPLC and Solubility Behavior
The target compound's predicted lipophilicity (LogP 1.64) is substantially lower than that of the 4,5-dichloro-2-methylphenyl analog CAS 35441-12-4 (LogP 2.67), a difference of 1.03 log units [1][2]. In reversed-phase HPLC, this corresponds to an approximate 3-fold difference in retention factor (k) under typical conditions, translating to significantly faster elution and distinct separation windows from more hydrophobic in-class compounds [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.64 |
| Comparator Or Baseline | 2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol (CAS 35441-12-4): LogP 2.67 |
| Quantified Difference | ΔLogP = 1.03 (comparator more lipophilic) |
| Conditions | Predicted LogP values from SIELC algorithm, consistent with C18 RP-HPLC elution order |
Why This Matters
This LogP gap enables definitive chromatographic resolution from dihalogenated analogs, ensuring purity verification and avoiding co-elution in analytical or preparative separations.
- [1] SIELC Technologies. 2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol. LogP Data. Accessed May 2026. View Source
- [2] SIELC Technologies. 2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol. LogP Data. Accessed May 2026. View Source
